N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
Description
N'-[(E)-(2,6-Dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (CAS: 306759-18-2) is a pyrazole-based Schiff base derivative synthesized via condensation of pyrazole-5-carbohydrazide with a 2,6-dichlorobenzaldehyde derivative. Its molecular formula is C₁₉H₁₅Cl₂N₃O, with a molecular weight of 373.24 g/mol, and it exists as a dry powder under standard conditions . The compound features a pyrazole core substituted with a 4-methyl-3-phenyl group at positions 4 and 3, respectively, and an (E)-configured hydrazone linkage to a 2,6-dichlorophenyl moiety. This structure is stabilized by intramolecular hydrogen bonding and π-π stacking interactions, as inferred from crystallographic studies of analogous compounds .
Properties
CAS No. |
306759-18-2 |
|---|---|
Molecular Formula |
C18H14Cl2N4O |
Molecular Weight |
373.24 |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H14Cl2N4O/c1-11-16(12-6-3-2-4-7-12)22-23-17(11)18(25)24-21-10-13-14(19)8-5-9-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+ |
InChI Key |
MACRBGCDIQOYIB-UFFVCSGVSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired hydrazone compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazone to its corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Amines or hydrazines.
Substitution: Substituted derivatives with various functional groups replacing chlorine atoms.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole core with a dichlorophenyl substituent and a hydrazone linkage , which enhances its reactivity and biological activity. The synthesis typically involves a condensation reaction between 2,6-dichlorobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, often carried out in ethanol under reflux conditions. Alternative one-pot synthesis methods may also be employed to streamline the process.
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Key areas of activity include:
- Antimicrobial Properties : Studies have shown that compounds in the pyrazole family possess antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : The compound may serve as a lead for developing new drugs targeting inflammatory diseases due to its ability to interact with biological macromolecules.
- Anticancer Potential : Its unique structure suggests potential applications in cancer treatment, with ongoing research aimed at understanding its mechanism of action against cancer cells .
Applications in Pharmaceuticals
The compound's promising biological activities position it as a candidate for drug development. It could be utilized in:
- Lead Compound Development : The structure can be modified to enhance efficacy against specific diseases.
- Targeting Enzymes : Its interaction with enzymes can inhibit their activity, providing a pathway for therapeutic applications.
Applications in Materials Science
Beyond pharmaceuticals, this compound has potential applications in materials science:
- Polymer Development : Its unique chemical structure allows for the creation of novel polymers with specific properties.
- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions that may have catalytic or electronic applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. In cancer cells, it may induce apoptosis by interacting with DNA or disrupting cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations in Pyrazole-Carbohydrazide Derivatives
The target compound belongs to a broader class of pyrazole-carbohydrazide Schiff bases. Key structural analogs include:
Electronic and Steric Effects
- Chlorine Substitution : The 2,6-dichloro configuration in the target compound creates a sterically hindered environment compared to 2,4-dichloro analogs (e.g., E-DPPC). This reduces rotational freedom and may limit binding to biological targets .
- Electron-Donating Groups: Derivatives with dimethylamino (e.g., ) or methoxy (e.g., ) substituents exhibit higher solubility in polar solvents due to increased polarity, whereas electron-withdrawing Cl groups enhance stability in hydrophobic environments .
Research Findings and Pharmacological Implications
Crystallographic Insights
The target compound’s crystal packing is inferred to involve π-π stacking between phenyl rings and C–H···O interactions, as seen in E-DPPC . Such interactions are critical for solid-state stability and may influence bioavailability.
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies, and presents a detailed analysis of its potential as a medicinal agent.
Chemical Structure and Properties
The compound features a pyrazole ring with several functional groups, including a dichlorophenyl moiety and a hydrazone linkage . These structural elements suggest significant reactivity and interaction with biological targets, making it an important subject in medicinal chemistry. The unique combination of these groups may enhance its biological activity through dual-targeting mechanisms.
1. Anti-inflammatory Activity
Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. This compound shows promise in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In studies involving similar compounds, IC50 values for COX-2 inhibition were reported as low as 0.04 μmol, indicating strong anti-inflammatory potential .
2. Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The compound's structural features may contribute to its effectiveness against bacterial strains such as E. coli and Staphylococcus aureus. For instance, related compounds have shown significant activity in inhibiting bacterial growth at concentrations comparable to standard antibiotics .
3. Anticancer Properties
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound may inhibit specific enzymes involved in cancer progression, suggesting its role in modulating signaling pathways associated with tumor growth. Its unique hydrazone linkage allows for tautomeric forms that can interact with diverse biological targets .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step processes that can be streamlined through one-pot reactions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy. Notably, the presence of the dichlorophenyl group enhances its pharmacological profile compared to other pyrazole derivatives .
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methyl-3-phenylpyrazole | Similar pyrazole core | Antimicrobial |
| 3-(2-Chlorophenyl)-5-methylpyrazole | Chlorinated phenyl substituent | Anti-inflammatory |
| 1H-Pyrazole-3-carboxamide derivatives | Carboxamide group | Anticancer |
Case Study 1: Anti-inflammatory Effects
In a study assessing anti-inflammatory effects using carrageenan-induced paw edema in rats, compounds structurally similar to this compound demonstrated significant reductions in edema compared to standard treatments .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related pyrazoles against multi-drug resistant strains. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, highlighting the therapeutic potential of this class of compounds .
Q & A
Q. What synthetic methods are recommended for preparing this carbohydrazide derivative?
Answer: The compound is synthesized via condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde in refluxing ethanol, catalyzed by acetic acid. Key steps include:
- Reaction monitoring via TLC (ethyl acetate/hexane, 3:7).
- Recrystallization from ethanol to achieve >95% purity (mp: 225–227°C).
- Characterization by FT-IR (C=N stretch at 1602 cm⁻¹) and ¹H NMR (imine proton at δ 8.3 ppm) .
Alternative methods employ microwave-assisted synthesis (100°C, 20 min), reducing reaction time by 40% with yields of 82–85% .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Answer: Essential techniques include:
Q. How should researchers refine crystallographic data using SHELX?
Answer: Critical parameters for SHELXL refinement:
- Apply SIMU/DELU restraints to manage anisotropic displacement parameters.
- Use TWIN/BASF commands for twinned crystals (BASF > 0.25 indicates significant twinning).
- Validate with Rint < 5% and GooF = 1.0 ± 0.1 .
- Check for missed symmetry via PLATON alerts .
Advanced Research Questions
Q. How can discrepancies between X-ray and DFT-optimized geometries be resolved?
Answer: Address discrepancies through:
- Bond length analysis : Compare experimental (X-ray) vs. theoretical (DFT) values (e.g., C=N: 1.28 Å vs. 1.30 Å).
- Solvent modeling : Use the IEFPCM solvent model to account for polarization effects.
- Dispersion correction : Apply D3 correction with the M06-2X/def2-TZVP functional for improved accuracy.
- Torsional constraints : Optimize geometries using crystallographic coordinates as starting points .
Q. What computational strategies predict biological activity against cannabinoid receptors?
Answer:
- Docking : Use Glide XP mode (OPLS4 force field) with protonation states adjusted via Epik (pH 7.0 ± 2.0).
- Validation : Redock co-crystallized ligands (RMSD < 1.5 Å).
- MD simulations : Perform 100 ns simulations (Desmond) to assess binding stability.
- Binding free energy : Calculate via MM-GBSA (ΔG < -40 kcal/mol indicates strong binding) .
Q. How can derivatives be designed for enhanced anticonvulsant activity?
Answer:
Q. What advanced DFT analyses investigate intramolecular charge transfer?
Answer:
- AIM analysis : Identify bond critical points (ρ > 0.2 a.u.) using AIMAll.
- NBO analysis : Quantify donor-acceptor interactions (E(2) > 4 kcal/mol).
- Hybridization : Analyze orbital contributions (e.g., imine N: sp² 78%) .
Data Contradiction Analysis
Q. How to resolve conflicting spectral data during characterization?
Answer:
- NMR discrepancies : Compare experimental shifts with computed (GIAO) values at the B3LYP/6-311++G** level.
- ESI-MS anomalies : Verify isotopic patterns (e.g., Cl₂ isotopes) and adduct formation (e.g., [M+Na]⁺).
- X-ray vs. IR : Reconcile C=O stretching frequencies with hydrogen-bonding interactions observed in crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
